molecular formula C9H7N3O3 B1348751 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 22815-99-2

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B1348751
CAS No.: 22815-99-2
M. Wt: 205.17 g/mol
InChI Key: GYXVCRNXNQDIMC-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Application : 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives are used as corrosion inhibitors. They demonstrate significant efficacy in preventing the dissolution of mild steel in acidic environments (Kalia et al., 2020).

Antimicrobial and Cytotoxic Properties

  • Application : Certain derivatives of this compound exhibit notable antimicrobial and cytotoxic properties. They are synthesized and tested for their efficacy against various bacterial strains (Mutchu et al., 2018).

Antibacterial and Antifungal Activities

  • Application : These derivatives have been studied for their antibacterial and antifungal activities, showing remarkable effectiveness against specific bacterial and fungal strains (Jafari et al., 2017).

Pharmaceutical Research

  • Application : this compound compounds have been investigated for potential use in pharmaceuticals, including central nervous system depressant activity (Singh et al., 2012).

Biological Assessment

  • Application : These compounds are assessed for biological activities, including enzyme inhibition, and interactions with serum albumin. This highlights their potential in drug research and bioactivity studies (Virk et al., 2023).

Antidiabetic Screening

  • Application : The derivatives are also evaluated for their antidiabetic properties, particularly in vitro antidiabetic activity using alpha-amylase inhibition assays (Lalpara et al., 2021).

Luminescent Materials

  • Application : this compound and its derivatives have been used in the development of luminescent materials, particularly in the context of organic light-emitting diodes (OLEDs) (Cooper et al., 2022).

Properties

IUPAC Name

2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXVCRNXNQDIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337239
Record name 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22815-99-2
Record name 2-Methyl-5-(nitrophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22815-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-(4-NITRO-PHENYL)-(1,3,4)OXADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-nitro-benzoic acid N′-acetyl-hydrazide (200 mg, 8.9 mmol) in distilled POCl3 (4 mL) was refluxed at 110° C. under nitrogen for 6 hours. The reaction mixture was concentrated and the residue was quenched with 10% NaOH solution. The resulting precipitate was collected by filtration to afford 160 mg (89%) of 2-Methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole. 1H NMR: (CDCl3): δ 8.38 (d, 2H), 8.24 (d, 2H), 2.7 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Nitro-benzoic acid hydrazide (1.0 g, 5.6 mmol) was heated to reflux in trimethyl orthoacetate for 4 days. After cooling to RT, the mixture was triturated with hexanes and the title compound collected by filtration (0.93 g). MS (ESI+) for m/z 206 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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